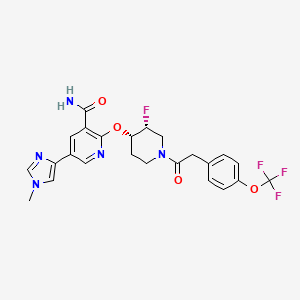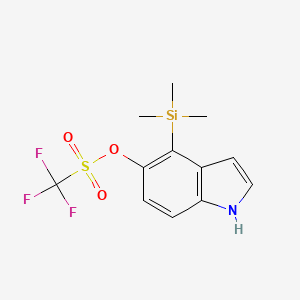![molecular formula C9H17NO2 B12047118 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[1-(aminometil)-2,2,3,3,4,4,5,5,6,6-decadeuteriociclohexil]acético es un análogo deuterado de un derivado del ácido ciclohexilacético. La presencia de átomos de deuterio en el compuesto mejora su estabilidad y altera sus propiedades farmacocinéticas, lo que lo convierte en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[1-(aminometil)-2,2,3,3,4,4,5,5,6,6-decadeuteriociclohexil]acético generalmente implica la deuteración de derivados del ácido ciclohexilacético. Un método común es el intercambio catalítico de átomos de hidrógeno con deuterio usando gas deuterio (D2) en presencia de un catalizador de paladio. La reacción se lleva a cabo a alta presión y temperatura para asegurar la deuteración completa.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores de flujo continuo para mantener condiciones de reacción consistentes y lograr altos rendimientos
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[1-(aminometil)-2,2,3,3,4,4,5,5,6,6-decadeuteriociclohexil]acético experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones básicas o ácidas.
Productos principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Introducción de varios grupos funcionales, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-[1-(aminometil)-2,2,3,3,4,4,5,5,6,6-decadeuteriociclohexil]acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto marcado con isótopos estables en estudios de mecanismos de reacción y experimentos de trazadores.
Biología: Employed in metabolic studies to understand the effects of deuterium on biological systems.
Medicina: Investigado por sus posibles efectos terapéuticos debido a las farmacocinéticas alteradas y la degradación metabólica reducida.
Industria: Utilizado en el desarrollo de fármacos y materiales deuterados con mayor estabilidad.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[1-(aminometil)-2,2,3,3,4,4,5,5,6,6-decadeuteriociclohexil]acético implica su interacción con objetivos moleculares y vías específicas. Los átomos de deuterio en el compuesto pueden influir en los enlaces de hidrógeno, las interacciones enzimáticas y las vías metabólicas, lo que lleva a efectos biológicos alterados. El compuesto puede actuar sobre los receptores de neurotransmisores, las enzimas o los canales iónicos, dependiendo de su estructura específica y grupos funcionales.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-[1-(aminometil)ciclohexil]acético: El análogo no deuterado del compuesto.
Gabapentina: Un compuesto relacionado que se utiliza como anticonvulsivo y para el dolor neuropático.
Unicidad
El ácido 2-[1-(aminometil)-2,2,3,3,4,4,5,5,6,6-decadeuteriociclohexil]acético es único debido a la presencia de átomos de deuterio, que mejoran su estabilidad y alteran sus propiedades farmacocinéticas. Esto lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D2 |
Clave InChI |
UGJMXCAKCUNAIE-YXALHFAPSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CCC(CC1)(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)
![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)
![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)


![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)

![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
